molecular formula C13H16ClNO B1379452 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1803581-83-0

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B1379452
CAS No.: 1803581-83-0
M. Wt: 237.72 g/mol
InChI Key: BLYLDZPTTKAKNJ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a chemical compound with the CAS Number: 1240529-14-9 . It has a molecular weight of 201.27 . It’s a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .


Synthesis Analysis

An efficient two-step multigram synthesis of the previously unknown 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is described . The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . The InChI code for the compound is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .


Chemical Reactions Analysis

The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .


Physical and Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 201.27 .

Scientific Research Applications

Building Block for Medicinal Chemistry

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has been identified as a promising building block for medicinal chemistry. An efficient synthesis process of this compound has been established, and its potential for further selective derivatization of the cyclobutane ring to produce novel conformationally restricted piperidine derivatives has been highlighted. This positions the compound as a versatile precursor in drug design, providing a pathway to a range of structurally intricate molecules (Denisenko et al., 2010).

Precursor for β-Lactam Compounds

The compound also serves as a precursor in the synthesis of various β-lactam compounds. For instance, it has been used to transform cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into 3-hydroxy-beta-lactams and further into cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones, leading to the synthesis of cis-3-aminotetrahydrofuran-2-carboxylates. This process signifies the compound's role in the innovative transformation of cis-azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates via bicychc beta-lactams, expanding its utility in the realm of synthetic chemistry and drug design (Leemans et al., 2010).

Synthesis of Tetrahydrofuran-Fused β-Lactams

The compound is instrumental in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their subsequent conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This underscores the compound's relevance in facilitating the creation of complex molecular structures that are significant in medicinal chemistry and drug development (Mollet et al., 2012).

Mechanism of Action

The benzyl moiety in compounds as an N-protecting group provides access to various N-substituted piperidines .

Future Directions

The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives . This suggests potential future directions in the field of medicinal chemistry.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYLDZPTTKAKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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